molecular formula C8H6F3N3 B11898207 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

Cat. No.: B11898207
M. Wt: 201.15 g/mol
InChI Key: OOLVDNZNXZNZET-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an imidazopyridine core, a privileged structure in pharmaceuticals, fused with a trifluoromethyl group, a moiety known to enhance metabolic stability, membrane permeability, and binding affinity. Its primary research value lies as a key synthetic intermediate or a core structure for the development of novel enzyme inhibitors. Imidazopyridine derivatives are extensively explored for their diverse biological activities , and this specific amine-functionalized analog serves as a versatile building block for constructing compound libraries targeting various disease pathways. Researchers are investigating its potential, and related structures, in the design of potential kinase inhibitors and other therapeutically relevant targets, particularly in oncology and inflammatory diseases. The presence of the amine group allows for further functionalization through amide coupling or nucleophilic substitution, facilitating structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2

InChI Key

OOLVDNZNXZNZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : CuI (10 mol%), 8-hydroxyquinoline (10 mol%)

  • Base : Tripotassium phosphate (K₃PO₄, 1.2 equiv)

  • Temperature : 165°C

  • Yield : 67% after recrystallization.

This method eliminates solvent use, reducing waste and cost. The ligand choice critically influences regioselectivity, with 8-hydroxyquinoline suppressing undesired N-alkylation byproducts. Scalability is demonstrated at the mole scale, though prolonged reaction times (26 hours) and high temperatures remain challenges.

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Formation

Ritter-type reactions have been adapted for imidazo[1,5-a]pyridine synthesis via intermolecular cyclization. A Bi(OTf)₃-catalyzed protocol enables the coupling of phenyl(pyridin-2-yl)methanol derivatives with acetonitrile under acidic conditions. The reaction proceeds through a Ritter intermediate, which undergoes dehydrative cyclization to form the target scaffold.

Key Parameters

  • Catalyst : Bi(OTf)₃ (5 mol%)

  • Acid Additive : p-TsOH·H₂O (7.5 equiv)

  • Solvent : 1,2-Dichloroethane (DCE)

  • Temperature : 150°C

  • Yield : 60–75% for substituted derivatives.

This method offers excellent functional group tolerance, accommodating electron-donating and withdrawing substituents on the pyridine ring. However, the requirement for high temperatures and stoichiometric acid limits its green chemistry credentials.

Trifluoroacetamide Alkylation and Cyclization

A scalable two-step strategy involves the alkylation of trifluoroacetamide with benzyl halides, followed by dehydrative cyclization. The first step generates benzylic N-trifluoroacetamides under mild conditions, while the second step employs TFAA (trifluoroacetic anhydride) as both a cyclization agent and trifluoromethyl source.

Synthetic Protocol

  • Alkylation : Trifluoroacetamide + Benzyl bromide → N-Benzyltrifluoroacetamide (80–85% yield).

  • Cyclization : TFAA-mediated dehydrative closure → 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine (70–78% yield).

This method’s modularity allows for diverse substitution patterns, though the use of TFAA necessitates careful handling due to its corrosive nature.

Comparative Analysis of Synthetic Approaches

Method Conditions Yield Scalability Substrate Scope
CyclocondensationPPA, 120°C, 24 h50–65%ModerateNarrow
Cu-Catalyzed CouplingSolvent-free, 165°C, 4 h67%HighBroad
Ritter-TypeDCE, 150°C, 12 h60–75%ModerateModerate
TFAA CyclizationMild, TFAA, 80°C70–78%HighBroad

Key Insights :

  • Transition Metal Catalysis : Highest scalability but requires expensive ligands.

  • TFAA Cyclization : Superior yields and mild conditions but involves hazardous reagents.

  • Ritter-Type Reactions : Balanced for academic synthesis but energy-intensive.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several functional group transformations due to its reactive amine and trifluoromethyl substituents:

2.1 Oxidation of the Amine Group
The primary amine at position 1 can be oxidized using strong oxidizing agents like potassium permanganate. This reaction may yield nitro or carboxylic acid derivatives, depending on reaction severity.

2.2 Substitution Reactions
Halogenation or nucleophilic substitution at pyridine positions (e.g., position 6) is feasible. For example, iodination can occur via electrophilic substitution, introducing functional groups that enable further derivatization.

2.3 Electrophilic Alkylation
The C3 position, bearing the trifluoromethyl group, may undergo electrophilic alkylation under Lewis acid catalysis. This is analogous to aza-Friedel–Crafts reactions observed in related imidazo[1,2-a]pyridines, where aldehydes and amines react to form alkylated derivatives .

Reaction Mechanisms

3.1 Cyclization Mechanism
In triphosgene-mediated cyclization, the amine reacts with the carbonyl reagent to form an iminium ion intermediate. This intermediate undergoes intramolecular cyclization, followed by elimination to form the aromatic imidazo[1,5-a]pyridine ring .

3.2 Oxidation Pathway
The amine group is oxidized via two-electron transfer mechanisms. Mild oxidation may yield an imine, while stronger conditions (e.g., KMnO₄) can oxidize it to a nitro group or carboxylic acid.

3.3 Substitution Mechanism
Halogenation at pyridine positions involves electrophilic attack, facilitated by the electron-deficient heterocyclic system. The trifluoromethyl group at C3 may direct substitution due to its electron-withdrawing effects.

Biological Activity and Reactivity

While not directly part of chemical reactivity, the compound’s trifluoromethyl and amine groups enhance its lipophilicity and hydrogen-bonding capacity. These properties contribute to its potential as a bioactive scaffold, with applications in enzyme inhibition or receptor modulation .

Scientific Research Applications

Synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

The synthesis of imidazo[1,5-a]pyridines, including 3-(trifluoromethyl) derivatives, has been achieved through various methodologies. Recent studies have reported efficient synthetic routes that utilize metal-free conditions and direct nitrogen interception from chitin or chitosan sources. For instance, one approach involves the reaction of pyridine ketones with aldehydes in the presence of chitosan to yield imidazo[1,5-a]pyridines under mild conditions .

Biological Activities

2.1 Anticancer Properties
Research has demonstrated that compounds with an imidazo[1,5-a]pyridine scaffold exhibit potent anticancer activities. A series of derivatives were synthesized and tested against multiple cancer cell lines, including breast (MDA-MB-231), colon (RKO), and liver (HepG2) cells. Notably, some derivatives displayed IC50 values as low as 3.26 μM against MDA-MB-231 cells, indicating significant cytotoxic effects . The mechanisms of action include microtubule disruption and induction of apoptosis, which were elucidated through various assays such as annexin V-FITC staining and reactive oxygen species (ROS) detection .

2.2 Antimicrobial and Anti-inflammatory Activities
Imidazo[1,5-a]pyridines have also shown promise in antimicrobial and anti-inflammatory applications. They have been identified as effective inhibitors of various pathogens and possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases . The broad-spectrum activity against bacteria and fungi highlights their potential utility in developing new antimicrobial agents.

Mechanistic Insights

The biological effects of 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine can be attributed to its ability to interact with specific biological targets. For example, some derivatives have been shown to act as phosphodiesterase inhibitors and modulators of cannabinoid receptors, which are critical in various physiological processes . Understanding these interactions at the molecular level can guide further development of this class of compounds for therapeutic use.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Values (μM)Reference
AnticancerMDA-MB-2313.26
AntimicrobialVarious bacterial strainsN/A
Anti-inflammatoryIn vitro modelsN/A

Case Study: Anticancer Activity

In a systematic study on the anticancer potential of imidazo[1,5-a]pyridine derivatives, researchers synthesized a series of chalcone-based compounds incorporating the imidazo scaffold. These compounds were evaluated for their cytotoxicity across several cancer cell lines. The study revealed that specific structural modifications significantly enhanced their anticancer efficacy, demonstrating the importance of chemical diversity in drug design .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[1,5-a]pyridine Core

3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-ylmethanamine
  • Structure : Substituted with a 4-chlorophenyl group at position 3 and a methylamine at position 1.
  • Key Differences: The chlorine atom in the 4-chlorophenyl group is less electron-withdrawing than -CF₃, reducing the compound’s overall electronegativity.
1-Amino-3-alkylimidazo[1,5-a]pyridines
  • Structure : Alkyl groups (e.g., methyl, ethyl) at position 3 and an amine at position 1.
  • Key Differences :
    • Alkyl substituents lack the electron-withdrawing effects of -CF₃, leading to reduced stability in oxidative environments.
    • These compounds are often synthesized via nucleophilic substitution, contrasting with the palladium-catalyzed coupling typically used for trifluoromethyl derivatives .

Heterocycle Modifications

2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine
  • Structure : Pyrazolo[4,3-c]pyridine core with -CF₃ at position 3.
  • The -CF₃ group’s position (4 vs. 3) may influence steric interactions in biological targets .
3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
  • Structure : Features a carbaldehyde (-CHO) at position 1 and a 4-(trifluoromethyl)phenyl group at position 3.
  • Key Differences: The carbaldehyde group is highly reactive, enabling Schiff base formation, whereas the amine in the target compound supports nucleophilic reactions or salt formation.

Halogen and Functional Group Variations

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine
  • Structure : Iodo substituent at position 1 and methyl at position 3 on a pyrazine-fused system.
  • Key Differences :
    • The iodine atom increases molecular weight and polarizability, which may enhance radiopharmaceutical utility but reduce solubility.
    • The pyrazine ring modifies electronic distribution compared to the pyridine-based core .
4-Ethoxy-6-(trifluoromethyl)pyridin-3-amine
  • Structure : Pyridine derivative with -CF₃ at position 6 and ethoxy at position 4.
  • Ethoxy groups enhance solubility but may decrease metabolic resistance due to esterase susceptibility .

Comparative Data Table

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Properties/Applications Reference
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine Imidazo[1,5-a]pyridine -NH₂ -CF₃ Drug intermediate, enhanced metabolic stability
3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-ylmethanamine Imidazo[1,5-a]pyridine -CH₂NH₂ 4-Cl-C₆H₄ Flexible amine side chain, moderate lipophilicity
3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Imidazo[1,5-a]pyridine -CHO 4-CF₃-C₆H₄ Reactive aldehyde, bulky aryl group
2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine Pyrazolo[4,3-c]pyridine -NH₂ 4-CF₃, 2-CH₃-C₆H₃Cl Multi-heteroatom system, steric effects

Research Findings and Implications

  • Electronic Effects : The -CF₃ group in the target compound significantly increases electron deficiency at position 3, enhancing interactions with electron-rich biological targets like kinase ATP pockets .
  • Synthetic Accessibility : Derivatives with direct -CF₃ substitution (e.g., 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine) often require specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas chloro or alkyl analogues are synthesized via cheaper halogenation or alkylation routes .
  • Biological Relevance : The primary amine at position 1 is critical for forming hydrogen bonds in protease inhibitors, a feature less achievable with carbaldehyde or methylamine variants .

Biological Activity

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is C7H5F3N2C_7H_5F_3N_2, with a molecular weight of approximately 192.12 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its bioactivity.

The biological activity of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It shows promise as an anticancer agent by targeting signaling pathways that promote tumor growth and metastasis.
  • Protein Interactions : The imidazo[1,5-a]pyridine scaffold allows for effective binding to proteins, influencing their activity and potentially altering cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (µM)Reference
Kinase InhibitionFLT30.25
Anticancer ActivityVarious cancer cell lines0.5 - 2
Enzyme InhibitionMonoamine oxidase B0.8
CytotoxicityHuman cancer cell lines<1

Case Studies

Case Study 1: Anticancer Properties
A study evaluated the effects of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 µM to 2 µM across different cell types. The mechanism was linked to the inhibition of kinase activity involved in cell proliferation and survival pathways .

Case Study 2: Neuroprotective Effects
In another investigation, derivatives of imidazo[1,5-a]pyridine were tested for their potential neuroprotective effects against neurodegenerative diseases. The results showed that compounds similar to 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine effectively inhibited monoamine oxidase B with an IC50 value of approximately 0.8 µM, suggesting a role in mitigating oxidative stress in neuronal cells .

Q & A

Q. Key factors affecting yield :

  • Catalyst choice : Pd(PPh₃)₄ improves coupling efficiency for trifluoromethyl introduction .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid side reactions .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • X-ray crystallography : Resolves ambiguities in heterocyclic ring conformation and hydrogen-bonding patterns, as demonstrated for structurally similar imidazo[1,5-a]pyridines .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

Advanced Research Questions

How can computational modeling predict the biological activity of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine?

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., MTB–DNA gyrase). The trifluoromethyl group enhances hydrophobic interactions with residues like Leu 568 and Pro 566 in enzyme pockets .
  • ADME/PK prediction : Tools like SwissADME assess logP (impacted by the CF₃ group) and bioavailability. The compound’s low polar surface area (~50 Ų) suggests moderate membrane permeability .

Validation : Compare docking scores (e.g., binding affinity ≤ -7.2 kcal/mol) with in vitro IC₅₀ values to refine models .

What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Reproducibility checks : Replicate reactions under inert atmospheres (glovebox) to exclude moisture/oxygen interference, a common issue in trifluoromethylation .
  • Meta-analysis : Compare catalytic systems (e.g., CuI vs. Pd) across studies. For example, CuI may give higher yields (>70%) for cyclization but requires strict stoichiometric control .
  • Biological assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement, minimizing false positives from aggregation or assay-specific artifacts .

How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions?

  • Electron-withdrawing effect : The CF₃ group reduces electron density on the imidazo ring, stabilizing intermediates in nucleophilic aromatic substitution.
  • Hydrophobic interactions : In docking studies, the CF₃ group forms van der Waals contacts with nonpolar enzyme pockets, improving binding affinity by ~2 kcal/mol compared to non-fluorinated analogs .
  • Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in pharmacokinetic studies .

What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep under argon at -20°C in amber vials to prevent photodegradation.
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential irritancy .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to avoid releasing toxic HF .

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